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molecular formula C12H12N2S B1322261 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine CAS No. 374824-28-9

2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

Cat. No. B1322261
M. Wt: 216.3 g/mol
InChI Key: ZWIKGWINLWHWRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08957211B2

Procedure details

4.5 g of the product of step a) are charged to a round-bottomed flask with 34 ml of DMF and 2.6 g of thiobenzamide. Heating is carried out at a temperature of 60° C. for 6 hours. An aqueous ammonia solution is added until a basic pH is obtained and evaporation is carried out under vacuum.
[Compound]
Name
product
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
34 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH2:9])(=[S:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH3:10]>CN(C=O)C>[C:2]1([C:1]2[S:8][C:3]3[CH2:4][NH:10][CH2:6][CH2:7][C:2]=3[N:9]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
product
Quantity
4.5 g
Type
reactant
Smiles
Name
Quantity
2.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=S)N
Name
Quantity
34 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heating
CUSTOM
Type
CUSTOM
Details
is obtained
CUSTOM
Type
CUSTOM
Details
evaporation

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
C1(=CC=CC=C1)C=1SC=2CNCCC2N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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